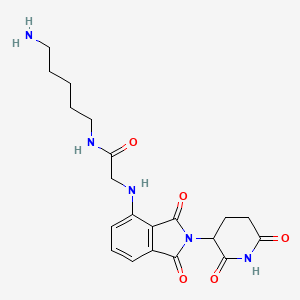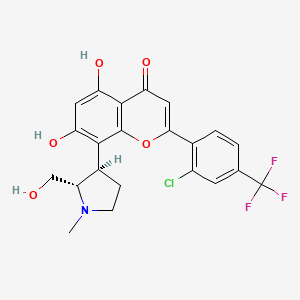
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol is a complex organic compound with a unique structure that includes a phenol group, a hydroxy group, and a methoxyphenoxyethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the following steps:
Protection of the phenol group: The phenol group is protected using a suitable protecting group to prevent unwanted reactions.
Formation of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction.
Introduction of the methoxyphenoxyethylamine moiety: This step involves the reaction of a suitable precursor with 2-(2-methoxyphenoxy)ethylamine under controlled conditions.
Deprotection of the phenol group: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the phenol group may result in various substituted phenols.
Aplicaciones Científicas De Investigación
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The hydroxy and phenol groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol can be compared with other similar compounds, such as:
Carvedilol: A beta-blocker with a similar methoxyphenoxyethylamine moiety.
Propranolol: Another beta-blocker with a similar structure but different functional groups.
Metoprolol: A beta-blocker with a different substitution pattern on the phenol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H23NO5 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-[(2S)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]phenol |
InChI |
InChI=1S/C18H23NO5/c1-22-17-4-2-3-5-18(17)23-11-10-19-12-15(21)13-24-16-8-6-14(20)7-9-16/h2-9,15,19-21H,10-13H2,1H3/t15-/m0/s1 |
Clave InChI |
BBGNCSYSATXJNK-HNNXBMFYSA-N |
SMILES isomérico |
COC1=CC=CC=C1OCCNC[C@@H](COC2=CC=C(C=C2)O)O |
SMILES canónico |
COC1=CC=CC=C1OCCNCC(COC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)
![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)
![N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)






![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)
![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)
![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)

